
2,4-Diethylbenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Diethylbenzenethiol is an organic compound belonging to the class of aromatic thiols. It is characterized by the presence of two ethyl groups attached to the benzene ring at the 2 and 4 positions, along with a thiol group (-SH) attached to the benzene ring. This compound is known for its distinct sulfurous odor and is used in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Diethylbenzenethiol typically involves the alkylation of benzene with ethyl halides in the presence of a catalyst, followed by thiolation. The reaction conditions often include:
Catalysts: Aluminum chloride (AlCl3) or ferric chloride (FeCl3)
Solvents: Anhydrous conditions using solvents like dichloromethane or chloroform
Temperature: Controlled temperatures ranging from 0°C to 50°C
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The process includes:
Raw Materials: Benzene, ethyl halides, and hydrogen sulfide
Reaction Conditions: High-pressure reactors with temperature control
Purification: Distillation and recrystallization to obtain pure this compound
Analyse Chemischer Reaktionen
Types of Reactions: 2,4-Diethylbenzenethiol undergoes various chemical reactions, including:
Oxidation: Converts the thiol group to a sulfonic acid group using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction of the thiol group to a sulfide using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic aromatic substitution reactions where the ethyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Substitution Reagents: Halogens, nitrating agents
Major Products Formed:
Oxidation Products: 2,4-Diethylbenzenesulfonic acid
Reduction Products: 2,4-Diethylbenzenesulfide
Substitution Products: Various substituted benzene derivatives
Wissenschaftliche Forschungsanwendungen
2,4-Diethylbenzenethiol has several applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial properties and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, fragrances, and as an intermediate in the synthesis of other organic compounds.
Wirkmechanismus
The mechanism of action of 2,4-Diethylbenzenethiol involves its interaction with various molecular targets and pathways:
Molecular Targets: Thiol groups in proteins and enzymes, leading to potential modulation of their activity.
Pathways Involved: Oxidative stress pathways, where the thiol group can undergo redox reactions, affecting cellular redox balance.
Vergleich Mit ähnlichen Verbindungen
2,4-Diethylbenzenethiol can be compared with other similar compounds such as:
2,4-Dimethylbenzenethiol: Similar structure but with methyl groups instead of ethyl groups, leading to different reactivity and applications.
2,4-Diethylphenol: Similar ethyl substitution but with a hydroxyl group instead of a thiol group, resulting in different chemical properties and uses.
Eigenschaften
CAS-Nummer |
672290-93-6 |
|---|---|
Molekularformel |
C10H14S |
Molekulargewicht |
166.29 g/mol |
IUPAC-Name |
2,4-diethylbenzenethiol |
InChI |
InChI=1S/C10H14S/c1-3-8-5-6-10(11)9(4-2)7-8/h5-7,11H,3-4H2,1-2H3 |
InChI-Schlüssel |
HSSCWQMHHMQPRM-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=CC(=C(C=C1)S)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Diazonio-1-methoxy-3-oxo-3-[(2-oxo-2-phenylethyl)amino]prop-1-en-1-olate](/img/structure/B12548352.png)
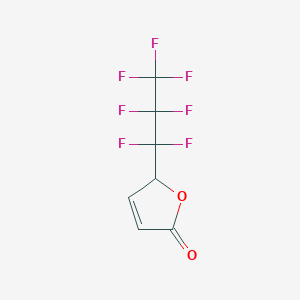


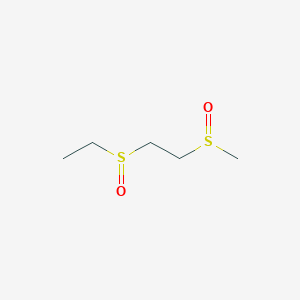
![4-Oxo-4-[(2-oxo-2H-1-benzopyran-7-yl)oxy]butanoate](/img/structure/B12548375.png)

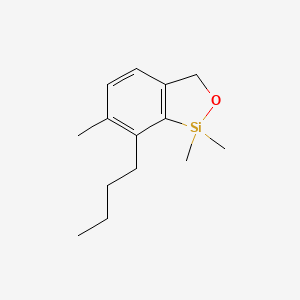
![Disulfide, bis[(1,1-dimethylethyl)sulfonyl]](/img/structure/B12548396.png)
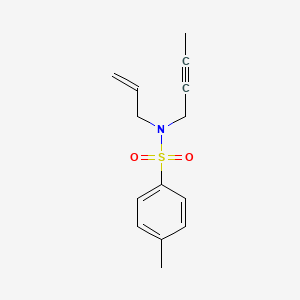

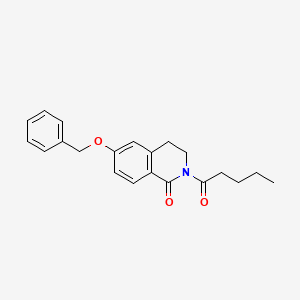
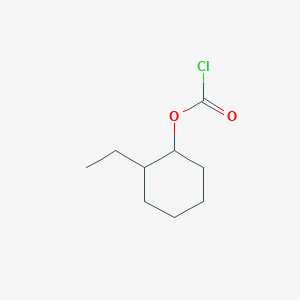
![4-[(E)-(3,5-Dibromopyridin-2-yl)diazenyl]aniline](/img/structure/B12548437.png)
